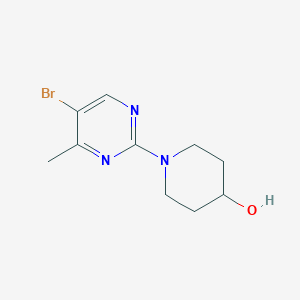

1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol

CAS No.:

Cat. No.: VC13786662

Molecular Formula: C10H14BrN3O

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrN3O |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 1-(5-bromo-4-methylpyrimidin-2-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C10H14BrN3O/c1-7-9(11)6-12-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 |

| Standard InChI Key | UPTXJQUFDOYWJO-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1Br)N2CCC(CC2)O |

| Canonical SMILES | CC1=NC(=NC=C1Br)N2CCC(CC2)O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Framework

The primary compound of interest, 1-(5-bromo-4-methylpyridin-2-yl)piperidin-4-ol, features a piperidin-4-ol moiety substituted at the nitrogen atom with a 5-bromo-4-methylpyridin-2-yl group. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 271.15 g/mol . The analogous compound 1-(5-bromopyridin-2-yl)piperidin-4-ol (C₁₀H₁₃BrN₂O, 257.13 g/mol) lacks the methyl group at the pyridine’s 4-position .

Table 1: Key Identifiers of Brominated Piperidine Derivatives

| Property | 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol | 1-(5-Bromopyridin-2-yl)piperidin-4-ol |

|---|---|---|

| CAS Registry Number | 1220019-87-3 | 149806-52-0 |

| Molecular Formula | C₁₁H₁₅BrN₂O | C₁₀H₁₃BrN₂O |

| Molecular Weight (g/mol) | 271.15 | 257.13 |

| XLogP3-AA | 2.2 | 1.9 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Topological Polar Surface Area | 36.4 Ų | 36.4 Ų |

Spectroscopic and Stereochemical Properties

The InChIKey for the methyl-substituted derivative is PKVBEYLGLJGECA-UHFFFAOYSA-N, while the non-methylated analog is LSGWHPYPLCIXCK-UHFFFAOYSA-N . Both compounds exhibit a single rotatable bond, as computed by Cactvs 3.4.6.11, suggesting restricted conformational flexibility. The SMILES strings further clarify connectivity:

-

1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol:

CC1=CC(=NC=C1Br)N2CCC(CC2)O -

1-(5-Bromopyridin-2-yl)piperidin-4-ol:

C1CN(CCC1O)C2=NC=C(C=C2)Br

The absence of defined stereocenters in both molecules (as per PubChem data) indicates their synthesis likely proceeds without enantiomeric resolution .

Synthesis and Industrial Preparation

Scalability and Purification Challenges

The bromine atom’s position on the pyridine ring introduces steric and electronic challenges. Computational models (XLogP3-AA = 1.9–2.2) predict moderate lipophilicity, necessitating chromatographic purification using mixed polar/non-polar solvents . Industrial-scale production would require optimizing:

-

Reaction temperature (likely 80–120°C based on analogous systems)

-

Catalyst loading (Pd(OAc)₂ or Xantphos at 2–5 mol%)

-

Bromine-directed regioselectivity to avoid byproducts

Physicochemical and Pharmacokinetic Profiles

Solubility and Partitioning Behavior

Both compounds exhibit low aqueous solubility due to their bromine and aromatic content. The methyl-substituted derivative’s higher XLogP3-AA (2.2 vs. 1.9) suggests enhanced membrane permeability, a critical factor in drug design . The topological polar surface area (TPSA) of 36.4 Ų for both derivatives aligns with compounds capable of passive diffusion across biological barriers .

Metabolic Stability and Toxicity Considerations

Applications in Pharmaceutical Research

Kinase Inhibition and Targeted Therapeutics

The pyridine-piperidine scaffold is prevalent in kinase inhibitors (e.g., ALK, EGFR). The bromine atom could serve as a synthetic handle for further functionalization via Suzuki-Miyaura coupling, enabling rapid SAR exploration . For instance:

-

Introducing sulfonamide groups at the piperidine’s 4-position might enhance target binding.

-

Replacing bromine with ethynyl or aminomethyl moieties could modulate selectivity.

Environmental and Regulatory Considerations

Ecotoxicity and Biodegradation

The EPA DSSTox database classifies these compounds under DTXSID codes (DTXSID10619662, DTXSID501247729), but ecotoxicological data is absent . Brominated aromatics often exhibit persistence in soil and aquatic systems, necessitating lifecycle assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume